molecular formula C20H15N5O2S B2711876 N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide

N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide

Cat. No.: B2711876
M. Wt: 389.4 g/mol
InChI Key: QZRYYJTZDDHNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-1H-indole-3-carboxamide (CAS#: 209467-59-4) is a complex heterocyclic compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

The synthesis of this compound involves several synthetic pathways, including:

The industrial production methods may vary, but these synthetic routes provide a foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation : It may undergo oxidation reactions, leading to the formation of various oxidation states.
  • Reduction : Reduction processes can modify its functional groups.
  • Substitution : Substituents on the benzothiazole or indole rings can be replaced.
  • Condensation : Knoevenagel condensation is one such example.
  • Cyclization : The pyrrole ring can cyclize under specific conditions.
Common Reagents and Conditions::
  • Oxidizing agents : For oxidation reactions.
  • Reducing agents : For reduction processes.
  • Acids and bases : For condensation and cyclization.
  • Lewis acids : To facilitate reactions involving the benzothiazole ring.

Major Products:: The specific products depend on reaction conditions, substituents, and reagents. Is there a particular reaction you’d like to explore further?

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry : As a building block for more complex molecules.
  • Biology : Investigating its interactions with biological targets.
  • Medicine : Potential therapeutic applications.
  • Industry : In the development of novel materials.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets. Further studies are needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth exploring related benzothiazole derivatives and comparing their properties. Some compounds to consider include BLZ945 and N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide) .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2S/c21-18-17(20-23-14-7-3-4-8-16(14)28-20)15(26)10-25(18)24-19(27)12-9-22-13-6-2-1-5-11(12)13/h1-9,21-22,26H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRYYJTZDDHNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)C2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide
Reactant of Route 3
N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide
Reactant of Route 4
N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide
Reactant of Route 5
N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide
Reactant of Route 6
N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.